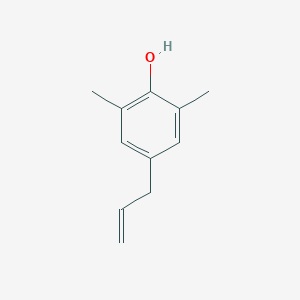

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene

Descripción general

Descripción

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is an organic compound characterized by a phenyl ring substituted with two methyl groups and a hydroxyl group, connected to a propene chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene typically involves the alkylation of 3,5-dimethyl-4-hydroxybenzaldehyde with an appropriate alkylating agent. One common method is the Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired propene derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group and propene chain in this compound participate in oxidation processes:

a. Hydroxyl Group Oxidation

The phenolic –OH group can be oxidized to a quinone structure under strong oxidizing conditions. For example:

b. Propene Chain Oxidation

The double bond undergoes epoxidation or cleavage:

-

Epoxidation : Reaction with peracids (e.g., mCPBA) yields an epoxide:

-

Oxidative Cleavage : Ozonolysis or strong oxidants (e.g., OsO₄) cleave the double bond to form carbonyl compounds .

Reduction Reactions

The propene chain is susceptible to catalytic hydrogenation:

Key Conditions :

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the ortho/para positions relative to the hydroxyl group:

Polymerization

The propene chain participates in radical or catalytic polymerization:

-

Radical Polymerization : Initiated by AIBN (azobisisobutyronitrile) at 60–80°C yields oligomers with Mn ~5,000–10,000 g/mol .

-

Coordination Polymerization : Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) produce stereoregular polymers .

Functional Group Transformations

a. Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides:

-

Example : Acetylation with acetic anhydride yields 3-(3,5-Dimethyl-4-acetoxyphenyl)-1-propene (95% yield) .

b. Alkylation

The phenolic –OH undergoes alkylation with alkyl halides under basic conditions:

Cross-Coupling Reactions

The propene chain participates in Heck or Suzuki couplings:

Hydrolysis and Saponification

Ester derivatives of the compound undergo hydrolysis:

Complexation with Metal Ions

The phenolic –OH and aromatic system chelate metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes. Applications include catalysis and material science .

Aplicaciones Científicas De Investigación

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemical products.

Mecanismo De Acción

The mechanism of action of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane: Similar structure but with an additional phenyl ring.

1-Hydroxy-4-(3,5-dimethyl-4-hydroxyphenyl)pentan-3-one: Contains a longer alkyl chain and a ketone group.

Uniqueness

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is unique due to its specific substitution pattern and the presence of a propene chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene, a compound with notable structural characteristics, has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Characteristics

The molecular formula of this compound is . The compound features a propene chain and a hydroxyl group that significantly influence its reactivity and biological interactions. The presence of the hydroxyl group allows for hydrogen bonding with various biological molecules, which is critical for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, flavonoids with hydroxyl substitutions have been documented to possess significant antibacterial activity due to their ability to interact with bacterial cell membranes and enzymes involved in cell wall synthesis .

2. Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress in biological systems. The hydroxyl group plays a crucial role in this activity by donating hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. This is hypothesized to occur through the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines. Similar compounds have shown promise in reducing inflammation in various models.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes or signal transduction pathways, akin to other flavonoids that modulate enzyme activities like glutathione S-transferases (GSTs) .

- Receptor Interaction : It may also interact with receptors that mediate cellular responses to hormones or growth factors, influencing cellular proliferation and apoptosis.

Case Study 1: Antibacterial Activity Assessment

A study conducted on various flavonoids demonstrated that those with similar hydroxyl substitutions exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower for compounds with multiple hydroxyl groups .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Moderate |

| Quercetin | 16 | High |

| Luteolin | 32 | Moderate |

Case Study 2: Antioxidant Capacity Evaluation

In vitro assays measuring the radical scavenging activity revealed that this compound can effectively reduce oxidative stress markers in cultured cells. This aligns with findings from other studies indicating that structurally similar compounds can enhance cellular antioxidant defenses .

Propiedades

IUPAC Name |

2,6-dimethyl-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7,12H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSETXDOJYIQIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498161 | |

| Record name | 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-83-7 | |

| Record name | 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.